molecular formula C20H22N4O2 B2947247 N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 941926-79-0

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2947247
CAS No.: 941926-79-0
M. Wt: 350.422
InChI Key: LVXSWPXAUCCIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
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Biological Activity

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide, a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that combines an indole moiety with a piperazine ring and a methoxyphenyl group. This configuration contributes to its interaction with various biological targets, particularly in the central nervous system.

Structural Formula

N 1H indol 3 yl 4 4 methoxyphenyl piperazine 1 carboxamide\text{N 1H indol 3 yl 4 4 methoxyphenyl piperazine 1 carboxamide}

Research indicates that this compound exhibits significant activity as a selective dopamine receptor modulator. Specifically, it has been shown to interact with D2 and D3 dopamine receptors, which play crucial roles in neurological processes such as mood regulation and motor control .

Pharmacological Effects

  • Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects through modulation of serotonin and dopamine pathways. Studies suggest that it may enhance serotonergic activity, contributing to mood improvement .
  • Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, modifications to the piperazine ring have resulted in enhanced cytotoxicity against specific tumor types .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines. This aspect is particularly relevant in the context of neuroinflammatory disorders .

Table 1: Biological Activity Summary

Activity TypeEffectReference
Dopamine ModulationD2 & D3 receptor agonism
AntidepressantSerotonin enhancement
AnticancerCytotoxicity in cancer cells
Anti-inflammatoryCytokine inhibition

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, this compound was administered to assess its impact on depression-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects mediated by serotonin receptor activation .

Case Study 2: Anticancer Activity

A series of derivatives were synthesized based on the core structure of this compound. These compounds were tested against human cancer cell lines (e.g., breast and prostate cancer). Notably, one derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells, indicating potent anticancer activity .

Properties

IUPAC Name

N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)23-10-12-24(13-11-23)20(25)22-19-14-21-18-5-3-2-4-17(18)19/h2-9,14,21H,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXSWPXAUCCIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.